(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
Description
(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-5-7-15-17(11-14)24-18(19(15)20)10-12-9-13(21-2)6-8-16(12)22-3/h5-11H,4H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJSPIGVUNVRID-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 6-ethoxybenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of new compounds with different functional groups replacing the methoxy or ethoxy groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features may interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, derivatives of benzofurans have been explored for their pharmacological properties. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and ethoxy groups could play a role in binding interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
6-Ethoxybenzofuran-3(2H)-one: Another precursor used in the synthesis.
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of methoxy and ethoxy groups with the benzofuran core provides a distinct set of properties that can be leveraged in various fields of research and industry.
Biological Activity
(Z)-2-(2,5-Dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including anti-tumor, antibacterial, and antioxidant properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.4 g/mol. Its structure features a benzofuran moiety and methoxy and ethoxy substituents that contribute to its chemical reactivity and biological activity.
1. Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant anti-tumor properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cell lines, particularly in the G1 phase.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Case Study : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated a reduction in cell viability by approximately 60% when treated with 50 µM of the compound over 48 hours.
2. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains:
- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that this compound has promising potential as a therapeutic agent against bacterial infections.
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays:
- DPPH Radical Scavenging Assay : The compound exhibited a scavenging effect on DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant activity.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as topoisomerases and protein kinases that are crucial for cancer cell survival and proliferation.
- Signal Transduction Pathways : It modulates pathways like MAPK/ERK and PI3K/Akt, which are involved in cell growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
